Cas no 1175689-23-2 (6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile)

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic organic compound featuring a pyridine core substituted with a carbonitrile group at the 2-position and a 4-methylpiperazine moiety at the 6-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its electron-rich pyridine and piperazine components enhance binding affinity in medicinal chemistry, particularly for kinase inhibitors and CNS-targeting compounds. The carbonitrile group offers further functionalization potential, enabling derivatization for tailored properties. High purity and stability make it suitable for research and industrial use, supporting drug discovery and development efforts.
6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile structure
1175689-23-2 structure
Product Name:6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
CAS No:1175689-23-2
MF:C11H14N4
MW:202.255661487579
MDL:MFCD11100136
CID:889617
PubChem ID:51063995
Update Time:2026-04-29

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
    • MDL: MFCD11100136
    • Inchi: InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3
    • InChI Key: PYIMJPGDPNIVOP-UHFFFAOYSA-N
    • SMILES: CN1CCN(CC1)C2=CC=CC(=N2)C#N

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1

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Additional information on 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Comprehensive Overview of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (CAS No. 1175689-23-2): Properties, Applications, and Research Insights

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (CAS No. 1175689-23-2) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This nitrile-substituted pyridine derivative, incorporating a 4-methylpiperazine moiety, serves as a versatile intermediate in drug discovery and material science. Its molecular formula C11H13N4 and precise chemical structure make it valuable for designing kinase inhibitors and other bioactive molecules.

Recent studies highlight the compound's role in developing targeted therapies, particularly in oncology and neurological disorders. Researchers are investigating its potential as a scaffold molecule for modulating protein-protein interactions, a hot topic in precision medicine. The pyridine-carbonitrile core exhibits excellent hydrogen-bonding capabilities, while the methylpiperazine group enhances solubility – a critical factor addressed in current drug formulation research.

From a synthetic chemistry perspective, 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile demonstrates remarkable stability under various reaction conditions. Its nitrile group allows for diverse transformations, including hydrolysis to carboxylic acids or reduction to primary amines, making it valuable for structure-activity relationship (SAR) studies. Pharmaceutical companies are particularly interested in its application for creating next-generation small molecule drugs with improved bioavailability.

The compound's physicochemical properties have been extensively characterized. With a molecular weight of 201.25 g/mol and calculated LogP of 1.32, it falls within the desirable range for blood-brain barrier penetration – a key consideration for central nervous system (CNS) drug development. These characteristics align with current industry focus on neurological therapeutics and neurodegenerative disease research, addressing growing patient needs in aging populations worldwide.

Analytical methods for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile typically involve HPLC with UV detection (λmax ~260 nm) and mass spectrometry. Recent advancements in analytical chemistry techniques, particularly UHPLC-MS/MS, have enabled more precise quantification in complex matrices. This supports quality control in pharmaceutical manufacturing and facilitates metabolism studies during preclinical development phases.

In material science applications, researchers are exploring the compound's potential in creating functionalized polymers and coordination complexes. The pyridine-nitrogen can serve as a ligand for metal centers, while the nitrile group offers sites for polymer cross-linking. Such applications are particularly relevant to emerging fields like organic electronics and sensor development, where tailored molecular structures enable advanced functionality.

Environmental and safety assessments indicate that 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile requires standard laboratory handling precautions. While not classified as hazardous under current regulations, proper chemical safety protocols should always be followed. The compound's environmental fate and green chemistry aspects are being studied as part of broader industry efforts toward sustainable synthesis practices.

Patent literature reveals growing interest in 1175689-23-2 as a building block for heterocyclic compounds with therapeutic potential. Several recent applications describe its use in creating JAK inhibitors and BTK inhibitors – two important classes in immunomodulatory drug development. This aligns with the pharmaceutical industry's focus on autoimmune diseases and inflammatory conditions.

Future research directions for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile may explore its potential in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The compound's balanced polarity and functional group diversity make it an attractive candidate for these cutting-edge approaches in drug discovery. Additionally, its application in covalent inhibitor design warrants further investigation given the nitrile group's reactivity.

For researchers sourcing this compound, quality specifications typically include ≥95% purity by HPLC, with particular attention to residual solvents and process-related impurities. Leading chemical suppliers now offer custom synthesis services and isotope-labeled versions to support advanced metabolite identification studies and ADME research in drug development pipelines.

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